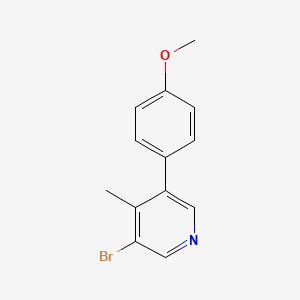

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine

Description

The exact mass of the compound 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine is 277.01023 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(4-methoxyphenyl)-4-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-9-12(7-15-8-13(9)14)10-3-5-11(16-2)6-4-10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAFAAKOWUXSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C2=CC=C(C=C2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine CAS 885681-79-8 properties

Technical Monograph: 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (CAS 885681-79-8) [1]

Executive Summary: The "Desymmetrization" Scaffold

In the landscape of modern medicinal chemistry, 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (CAS 885681-79-8) represents a critical "pivot" intermediate.[1] It is not merely a catalog compound but a strategic checkpoint in the synthesis of non-symmetric 3,5-diarylpyridines.[1]

Its structural core—a pyridine ring substituted at the 3, 4, and 5 positions—is highly privileged in kinase inhibitor discovery (e.g., p38 MAP kinase pathways).[1] The presence of the 4-methyl group introduces essential steric bulk that forces orthogonal twisting of the flanking aryl groups, often improving solubility and selectivity compared to planar analogs.[1]

This guide details the properties, synthesis, and handling of this compound, focusing on its role as a platform for Diversity-Oriented Synthesis (DOS) .[1]

Chemical Identity & Physicochemical Properties

The following data aggregates calculated and predicted values, as experimental physical constants for this specific intermediate are often proprietary to specific drug programs.

Table 1: Chemical Specifications

| Property | Value | Note |

| CAS Number | 885681-79-8 | |

| IUPAC Name | 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine | |

| Molecular Formula | C₁₃H₁₂BrNO | |

| Molecular Weight | 278.15 g/mol | |

| Appearance | Off-white to pale yellow solid | Predicted based on structural analogs |

| LogP (Predicted) | ~3.8 - 4.2 | Lipophilic; requires organic co-solvents |

| H-Bond Acceptors | 2 (Pyridine N, Methoxy O) | |

| H-Bond Donors | 0 | |

| Rotatable Bonds | 2 | Aryl-Pyridine bond, Methoxy bond |

| Topological Polar Surface Area | ~22 Ų | Good membrane permeability profile |

Synthetic Methodology: The Desymmetrization Challenge

The synthesis of CAS 885681-79-8 is a classic exercise in desymmetrization .[1] The starting material, 3,5-dibromo-4-methylpyridine, is symmetric.[1] The objective is to install exactly one aryl group while leaving the second bromine intact for future elaboration.

The Reaction Pathway (Suzuki-Miyaura Coupling)[1][2]

-

Key Challenge: Preventing the formation of the bis-arylated byproduct (3,5-bis(4-methoxyphenyl)-4-methylpyridine).[1]

-

Strategic Control: Stoichiometry and catalyst choice are paramount.[1]

Mechanistic Insight: The 4-methyl group exerts steric hindrance on the C3 and C5 positions.[1] Once the first aryl group is installed, the steric crowding around the remaining bromine increases slightly, potentially slowing down the second oxidative addition.[1] This kinetic difference can be exploited.[1]

Detailed Experimental Protocol

Note: This protocol is a standardized high-fidelity procedure adapted for laboratory scale (1-5g).

Reagents:

-

Substrate: 3,5-Dibromo-4-methylpyridine (1.0 equiv)

-

Coupling Partner: 4-Methoxyphenylboronic acid (0.95 - 1.0 equiv) — Crucial: Do not use excess.[1]

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) — Chosen for robustness.[1]

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Workflow:

-

Inerting: Charge a reaction vessel with 3,5-dibromo-4-methylpyridine and Pd(dppf)Cl₂. Evacuate and backfill with Argon (3 cycles).[1]

-

Solvation: Add degassed 1,4-dioxane. Stir until dissolved.

-

Activation: Add the aqueous Na₂CO₃ solution.

-

Controlled Addition: Add 4-methoxyphenylboronic acid. Expert Tip: For maximum selectivity, add the boronic acid solution dropwise over 1 hour at elevated temperature, rather than all at once.

-

Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor via LC-MS. Look for the disappearance of the dibromide and the emergence of the mono-product (M+H = 278/280).[1]

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over MgSO₄.[1][3]

-

Purification: The crude will contain unreacted starting material, the desired product, and trace bis-product.[1] Separation requires Flash Chromatography (Hexanes/EtOAc gradient).[1] The non-polar dibromide elutes first, followed by the target mono-bromide.[1]

Visualization of Synthesis Logic

Figure 1: Controlled desymmetrization pathway via Suzuki coupling. Strict stoichiometric control prevents the formation of the bis-aryl impurity.[1]

Functionalization & Applications: The "Pivot" Strategy

Why synthesize this specific brominated intermediate? It serves as a bifunctional scaffold .

-

The Bromo-Handle (Electrophile): The remaining bromine at the 3-position is now chemically distinct.[1] It can undergo a second cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a different group (R2), creating non-symmetric 3,5-disubstituted pyridines.[1]

-

The Pyridine Nitrogen (Base/Ligand): The nitrogen remains available for hydrogen bonding (in a kinase hinge region) or N-oxidation.[1]

Application in Drug Discovery (SAR):

-

Kinase Inhibitors: The 4-methoxyphenyl group often targets the hydrophobic pocket II, while the R2 group (added later) targets the solvent-exposed region.[1]

-

Solubility Tuning: The 4-methyl group prevents the molecule from stacking too flatly (breaking planarity), which often improves solubility—a common headache in kinase inhibitor design.[1]

Diversity-Oriented Synthesis Workflow

Figure 2: The "Pivot" strategy. The remaining bromine allows for orthogonal functionalization, enabling rapid library generation.[1]

Safety & Handling

As a halogenated pyridine derivative, this compound should be treated as a potential irritant and sensitizer.[1]

-

GHS Classification (Inferred):

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). While aryl bromides are generally stable, protection from moisture prevents hydrolysis of the methoxy ether over long periods.[1]

-

Disposal: Halogenated organic waste.[1]

References

-

BenchChem. 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine Structure and Retrosynthesis. Retrieved from .[1]

-

ChemicalBook. Synthesis and Properties of Brominated Methylpyridines. Retrieved from .[1]

-

Google Patents. Method for preparing 3-bromo-4-methylpyridine and derivatives (CN104945314A).[1] Retrieved from .[1]

-

Sigma-Aldrich. Safety Data Sheet for 3-Bromo-5-methoxypyridine (Analogous Handling). Retrieved from .[1]

Sources

chemical structure of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine

Executive Summary & Structural Significance

This guide details the chemical architecture, synthesis, and validation of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine .[1] This molecule represents a high-value "privileged scaffold" in medicinal chemistry, specifically within the design of kinase inhibitors (e.g., PI3K, p38 MAPK) and GPCR ligands.[1]

Its structural utility lies in its orthogonal reactivity :

-

The Pyridine Core: Modulates solubility and hydrogen-bonding potential (acceptor).[1]

-

The 4-Methyl Group: Provides a steric handle that forces out-of-plane twisting of the aryl rings, often crucial for selectivity in enzyme binding pockets (atropisomerism potential).[1]

-

The 3-Bromo Substituent: A "live" handle for late-stage diversification via Buchwald-Hartwig amination or secondary Suzuki couplings.[1]

-

The 5-Aryl Motif: An electron-rich 4-methoxyphenyl group installed via regio-controlled cross-coupling.[1]

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine |

| Molecular Formula | C₁₃H₁₂BrNO |

| Molecular Weight | 278.15 g/mol |

| Exact Mass | 277.01 g/mol |

| LogP (Predicted) | ~3.8 (Lipophilic) |

| H-Bond Acceptors | 2 (Pyridine N, Methoxy O) |

| H-Bond Donors | 0 |

| Physical State | Off-white to pale yellow solid |

Retrosynthetic Analysis & Strategy

The synthesis of this unsymmetrical biaryl pyridine requires breaking the symmetry of the precursor 3,5-dibromo-4-methylpyridine .[1]

The Strategic Disconnection

The most robust route utilizes a Suzuki-Miyaura Cross-Coupling .[1] The challenge is statistical: reacting a symmetric dibromide with 1 equivalent of boronic acid to maximize the mono-arylated product while minimizing the bis-arylated impurity and unreacted starting material.

Key Mechanistic Insight: The 4-methyl group exerts steric pressure on the 3- and 5-positions.[1] Once the first aryl group is installed, the steric bulk around the remaining bromine increases slightly, potentially slowing down the second oxidative addition step, which aids in selectivity.[1]

Pathway Diagram

The following diagram illustrates the retrosynthetic logic and forward reaction flow.

Figure 1: Retrosynthetic disconnection and selectivity control pathway.

Detailed Synthesis Protocol

Reagents & Stoichiometry[1][2][3]

-

Substrate: 3,5-Dibromo-4-methylpyridine (1.0 equiv, 5.0 mmol, 1.25 g)

-

Coupling Partner: 4-Methoxyphenylboronic acid (0.95 equiv, 4.75 mmol, 0.72 g) — Note: Using a slight deficit of boronic acid is critical to suppress bis-coupling.[1]

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv, 0.25 mmol)[1]

-

Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (3.0 equiv)[1]

-

Solvent: 1,2-Dimethoxyethane (DME) (degassed)[1]

Step-by-Step Methodology

Phase 1: Reaction Setup (Inert Atmosphere)

-

Vessel Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 5 minutes.[1]

-

Solvent Degassing: In a separate flask, sparge the DME with Argon for 15 minutes. Why? Oxygen poisons Pd(0) catalysts and promotes homocoupling of the boronic acid.[1]

-

Charging: Add 3,5-dibromo-4-methylpyridine, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄ to the reaction flask under a positive stream of Argon.

-

Solvation: Add degassed DME (20 mL) and the 2.0 M Na₂CO₃ solution (7.5 mL).

Phase 2: Reaction Execution

-

Heating: Heat the mixture to 85°C (reflux) in an oil bath.

-

Monitoring (Self-Validating Step): Check via TLC (Hexanes/EtOAc 4:1) every 2 hours.

Phase 3: Workup & Purification[1][2]

-

Quench: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).[1]

-

Wash: Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, and filter.

-

Concentration: Evaporate solvent under reduced pressure to yield a crude yellow oil.

-

Chromatography: Purify via silica gel flash chromatography.

Analytical Validation (QC)

To confirm the structure, you must verify the loss of symmetry in the pyridine ring and the integration of the aryl group.[1]

Anticipated NMR Signature (CDCl₃, 400 MHz)

-

Pyridine Protons (Aromatic Region):

-

Unlike the symmetric starting material (which has one singlet for 2H), the product will show two distinct singlets around δ 8.3–8.6 ppm due to the different electronic environments (one adjacent to Br, one adjacent to Aryl).[1]

-

-

Aryl Protons (p-Anisyl):

-

Two doublets (AA'BB' system) at approximately δ 7.2 and δ 6.9 ppm (

Hz).[1]

-

-

Methoxy Group:

-

Strong singlet (3H) at δ 3.85 ppm.[1]

-

-

Methyl Group:

-

Singlet (3H) at δ 2.3–2.5 ppm.[1]

-

Mass Spectrometry (LC-MS)[1][4]

-

Ionization: ESI+

-

Pattern: Look for the characteristic 1:1 isotopic ratio of Bromine (⁷⁹Br/⁸¹Br).[1]

-

m/z: [M+H]⁺ peaks at 278.0 and 280.0.[1]

Functionalization Workflow

The utility of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine is its role as a divergent intermediate.[1] The remaining bromine is highly reactive for subsequent transformations.

Figure 2: Downstream functionalization opportunities for drug discovery.[1]

Safety & Handling

-

Pyridines: often possess unpleasant odors and can be hepatotoxic.[1] Handle in a fume hood.

-

Organoboronic Acids: Generally low toxicity but can be irritating to respiratory tracts.

-

Palladium Catalysts: Heavy metal hazards; dispose of waste in designated heavy metal containers.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

-

Lutz, M. R., et al. (2018).[1] Regio- and atropselective Suzuki–Miyaura cross-coupling reaction on 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

Sources

The 3-Bromo-5-aryl-4-methylpyridine Scaffold: A Strategic Hub for Atropisomeric & Kinase-Targeted Drug Discovery

The following technical guide details the medicinal chemistry and synthetic utility of the 3-bromo-5-aryl-4-methylpyridine scaffold. This guide is structured to provide actionable intelligence for drug discovery scientists, focusing on synthetic accessibility, conformational design, and functional versatility.

Executive Summary: The "Conformational Lock" Advantage

In modern medicinal chemistry, the 3-bromo-5-aryl-4-methylpyridine scaffold represents more than just a trisubstituted heterocycle; it is a privileged conformational locking unit . While the pyridine nitrogen provides a critical hydrogen-bond acceptor (often for kinase hinge binding), the 4-methyl group serves a dual purpose:

-

Lipophilic Space Filling: It occupies small hydrophobic pockets (e.g., the gatekeeper region in kinases).

-

Atropisomeric Control: It exerts significant steric pressure on the adjacent 3- and 5-positions. When an aryl group is installed at C5, the C4-methyl restricts rotation around the biaryl axis, enabling the design of atropisomerically stable drugs or pre-organizing the molecule into a bioactive conformation to minimize entropy loss upon binding.

The residual 3-bromo substituent acts as a high-fidelity "exit vector" for late-stage diversification via cross-coupling or amination, making this scaffold an ideal hub for Fragment-Based Drug Discovery (FBDD).

Synthetic Accessibility & Regiocontrol

The primary challenge in accessing this scaffold is desymmetrization . The most efficient route commences with the symmetric precursor 3,5-dibromo-4-methylpyridine .

The Desymmetrization Strategy

The C3 and C5 positions of 3,5-dibromo-4-methylpyridine are chemically equivalent. To obtain the mono-arylated product (the target scaffold), one must control the stoichiometry and catalyst activity to prevent bis-coupling.

Key Synthetic Considerations:

-

Starting Material: 3,5-Dibromo-4-methylpyridine (CAS: 3430-23-7).[1][2]

-

The "Statistical" Problem: A 1:1 ratio of dibromide to boronic acid theoretically yields a mixture of starting material (25%), mono-product (50%), and bis-product (25%).

-

The Solution: Use a deficiency of boronic acid (0.7–0.9 eq) relative to the dibromide, or use a high-dilution slow-addition protocol. Unreacted dibromide is easily recovered due to its significant polarity difference from the mono-aryl product.

Figure 1: Synthetic workflow for accessing the 3-bromo-5-aryl-4-methylpyridine scaffold via desymmetrization.

Medicinal Chemistry Utility: SAR & Atropisomerism[6][7][8]

Structure-Activity Relationship (SAR) Logic

The scaffold offers three distinct vectors for interaction with biological targets:

| Position | Vector Type | Medicinal Chemistry Function |

| N1 (Pyridine) | H-Bond Acceptor | Anchor: Binds to hinge region backbone NH (e.g., Met, Leu) in kinases. |

| C4 (Methyl) | Steric/Lipophilic | Lock: Fills hydrophobic pockets; forces C3/C5 substituents out of plane (twist angle > 40°). |

| C5 (Aryl) | Hydrophobic/Pi | Selectivity: Pi-stacking interactions; if ortho-substituted, induces axial chirality. |

| C3 (Bromine) | Reactive Handle | Diversification: Displaced in late-stage synthesis to add solubilizing tails (e.g., piperazines) or second aryl wings. |

The Atropisomerism Factor

The 4-methyl group is the critical feature. In a standard pyridine, rotation of a phenyl ring at C3/C5 is relatively free. However, the 4-methyl group introduces a steric clash with the ortho-hydrogens (or substituents) of the C5-aryl ring.

-

Low Barrier: If the C5-aryl is unsubstituted (phenyl), the molecule exists as a rapidly interconverting racemate (atropisomers are unstable at RT).

-

High Barrier: If the C5-aryl has an ortho-substituent (e.g., 2-methylphenyl, 2-chlorophenyl), the rotational energy barrier (

) can exceed 20-25 kcal/mol, leading to separable atropisomers. This allows for the development of enantiopure atropisomeric drugs , which often show superior selectivity and metabolic stability compared to their racemates.

Figure 2: SAR Logic and vector analysis of the scaffold. Note the steric interaction between C4-Me and C5-Aryl.

Experimental Protocols

Protocol A: Synthesis of 3,5-Dibromo-4-methylpyridine

Note: While commercially available, in-house synthesis is cost-effective for gram-scale needs.

Reaction: Bromination of 4-methylpyridine hydrochloride.

-

Setup: Charge a round-bottom flask with 4-methylpyridine hydrochloride (1.0 eq) and anhydrous Aluminum Chloride (

, 3.0 eq). Caution: -

Bromine Addition: Heat the neat mixture to 100°C to form a melt. Add Bromine (

, 2.2 eq) dropwise via a pressure-equalizing addition funnel over 2 hours. -

Completion: Stir at 110-120°C for 12 hours.

-

Workup: Cool to 0°C. Quench carefully with ice water. Basify to pH 10 with 50% NaOH (exothermic!). Extract with EtOAc (3x).[6][7]

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc).

-

Yield: Typically 60-75% as a white/off-white solid.

Protocol B: Regioselective Mono-Suzuki Coupling

Target: 3-bromo-5-(4-fluorophenyl)-4-methylpyridine

Principle: Kinetic control via stoichiometry.

-

Reagents:

-

3,5-Dibromo-4-methylpyridine (1.0 eq, 500 mg)

-

4-Fluorophenylboronic acid (0.8 eq , limiting reagent)

- (5 mol%)

- (2.0 eq, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (0.1 M concentration)

-

-

Procedure:

-

Degas the dioxane/aqueous carbonate mixture with Nitrogen for 15 mins.

-

Add the dibromide, boronic acid, and catalyst.

-

Heat to 80°C (avoid reflux at 100°C to suppress bis-coupling) for 4–6 hours. Monitor by TLC/LCMS.

-

-

Workup:

-

Purification (Critical):

-

The crude mixture contains: Dibromide (unreacted), Mono-aryl (product), and trace Bis-aryl.

-

Flash Chromatography: Elute with a gradient of 0-10% EtOAc in Hexanes.

-

Order of Elution: Bis-aryl (fastest) -> Mono-aryl (Target) -> Dibromide (slowest, due to polarity of pyridine nitrogen being more exposed).

-

-

Validation:

-

1H NMR: Look for the loss of symmetry. The C2 and C6 protons will appear as distinct singlets (approx.

8.5 and 8.3 ppm) rather than a single signal of integration 2H.

-

References

-

Regioselective Functionalization of Bromopyridines: Lutz Ackermann et al. "Regioselective functionalization of trisubstituted pyridines using a bromine-magnesium exchange." Chem. Commun., 2006. [Link]

-

Atropisomerism in Ortho-Substituted Arylpyridines: Beilstein Journals. "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine." Beilstein J. Org. Chem., 2018.[4][5] [Link]

-

Suzuki Coupling Protocols for Pyridines: Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Developments." [Link]

-

Medicinal Chemistry of 3,5-Disubstituted Pyridines: Sangu, K. G., et al.[9] "3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis." Bioorg. Med. Chem. Lett., 2019. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3,5-Dibromo-4-methylpyridine | 3430-23-7 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 7. rsc.org [rsc.org]

- 8. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 9. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The guide details its physicochemical properties, provides a validated protocol for its synthesis via Suzuki-Miyaura cross-coupling, and offers a thorough characterization using modern spectroscopic techniques. Furthermore, it explores the compound's reactivity and its emerging role as a scaffold in the development of novel therapeutics, particularly kinase inhibitors. This document serves as a critical resource for researchers seeking to leverage the unique chemical attributes of this versatile molecule.

Introduction

Substituted pyridines are a cornerstone of modern drug discovery, forming the core of numerous approved pharmaceuticals. Their ability to engage in a wide range of biological interactions, coupled with their synthetic tractability, makes them privileged scaffolds. 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (Figure 1) is a functionalized pyridine derivative that has garnered interest due to its unique combination of reactive sites. The bromine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions. The 4-methyl group can influence the molecule's conformation and provide beneficial hydrophobic interactions within biological targets. The 5-(4-methoxyphenyl) substituent offers opportunities for hydrogen bonding and can be a key pharmacophoric element.

This guide aims to provide a detailed and practical resource for researchers working with or considering the use of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine. By consolidating its synthesis, characterization, and potential applications, we hope to facilitate its broader use in the scientific community.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂BrNO | [1] |

| Molecular Weight | 278.14 g/mol | [1] |

| CAS Number | 885681-79-8 | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [1] |

| Exact Mass | 277.0102 g/mol | [1] |

Figure 1: Chemical Structure of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine

Caption: Chemical structure of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine.

Synthesis and Mechanism

The synthesis of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and excellent functional group tolerance.

Retrosynthetic Analysis

A retrosynthetic approach to 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine identifies 3,5-dibromo-4-methylpyridine and 4-methoxyphenylboronic acid as logical and commercially available starting materials. The key disconnection is the C-C bond between the pyridine and phenyl rings.

Caption: Retrosynthetic analysis of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine.

Materials:

-

3,5-Dibromo-4-methylpyridine

-

4-Methoxyphenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 3,5-dibromo-4-methylpyridine (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine as a solid.

Mechanistic Insights

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C-Br bond of 3,5-dibromo-4-methylpyridine to form a palladium(II) intermediate.

-

Transmetalation: The 4-methoxyphenyl group is transferred from the boronic acid to the palladium center, forming a diorganopalladium(II) complex.

-

Reductive Elimination: The desired product, 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine, is formed through reductive elimination, regenerating the palladium(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following data represents the expected spectroscopic signature of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the pyridine, phenyl, methyl, and methoxy protons.

-

Pyridine Protons: Two singlets in the aromatic region (δ 8.0-8.5 ppm).

-

Phenyl Protons: An AA'BB' system with two doublets (δ 6.9-7.5 ppm).

-

Methoxy Protons: A singlet around δ 3.8 ppm.

-

Methyl Protons: A singlet around δ 2.4 ppm.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon NMR spectrum will display signals corresponding to the thirteen carbon atoms in the molecule.

-

Pyridine Carbons: Signals in the range of δ 120-150 ppm.

-

Phenyl Carbons: Signals in the range of δ 114-160 ppm.

-

Methoxy Carbon: A signal around δ 55 ppm.

-

Methyl Carbon: A signal in the upfield region, around δ 15-20 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), with molecular ion peaks separated by two mass units.

-

[M+H]⁺ (for C₁₃H₁₂⁷⁹BrNO): Calculated m/z = 278.0175

-

[M+H]⁺ (for C₁₃H₁₂⁸¹BrNO): Calculated m/z = 280.0155

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C and C=N stretching (aromatic rings): ~1450-1600 cm⁻¹

-

C-O stretching (ether): ~1250 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Reactivity and Applications in Drug Discovery

The chemical architecture of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine provides multiple avenues for further chemical modification, making it a valuable scaffold in drug discovery.

Reactivity

-

Cross-Coupling Reactions: The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, including Sonogashira, Buchwald-Hartwig, and Heck reactions, allowing for the introduction of a wide range of substituents.

-

Nucleophilic Aromatic Substitution (SₙAr): While less reactive than other halopyridines, the bromine can undergo nucleophilic substitution under certain conditions, providing a route to introduce nitrogen, oxygen, or sulfur nucleophiles.

-

Modification of the Methoxyphenyl Ring: The methoxy group activates the phenyl ring towards electrophilic aromatic substitution, allowing for further functionalization of this part of the molecule.

Applications in Kinase Inhibitor Development

Kinase inhibitors are a major class of targeted cancer therapeutics. The pyridine core is a common feature in many kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the kinase active site. 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine can serve as a versatile starting point for the synthesis of novel kinase inhibitors.[2] The 4-methoxyphenyl group can occupy the solvent-exposed region of the ATP-binding pocket, and the bromine atom can be used to introduce various groups to probe the hydrophobic pocket and improve potency and selectivity.

Conclusion

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling, combined with its multiple points for further functionalization, makes it an attractive scaffold for the development of novel small molecules. This technical guide provides the essential information for researchers to confidently incorporate this compound into their research programs, with the aim of accelerating discovery in drug development and materials science.

References

Sources

Engineering 4-Methoxyphenyl Substituted Pyridine Derivatives: Synthesis, Structure-Activity Relationships, and Biological Applications

Executive Summary

The functionalization of the pyridine core with a 4-methoxyphenyl (p-anisyl) moiety represents a privileged structural motif in modern medicinal chemistry and synthetic organic chemistry[1]. The juxtaposition of the electron-deficient pyridine ring with the strongly electron-donating 4-methoxyphenyl group creates a highly tunable "push-pull" electronic system. This technical whitepaper explores the causality behind the synthetic methodologies used to construct these derivatives, analyzes their structure-activity relationships (SAR), and provides self-validating protocols for their laboratory synthesis.

Chemical Rationale and Structural Dynamics

The selection of the 4-methoxyphenyl group as a substituent on the pyridine scaffold is rarely arbitrary; it is driven by specific electronic and steric requirements:

-

Electronic Modulation: The methoxy group (-OCH3) acts as a strong electron-donating group via resonance (+R effect), which increases the electron density on the phenyl ring. This modulates the overall dipole moment of the molecule and influences the basicity of the adjacent pyridine nitrogen[1].

-

Target Engagement (SAR): In biological systems, the para-methoxy group frequently acts as a critical hydrogen-bond acceptor. For example, in the development of tubulin polymerization inhibitors targeting the colchicine binding site, the 4-methoxyphenyl moiety mimics the A-ring of natural colchicine[2].

-

Steric Exclusivity: Structure-Activity Relationship (SAR) studies have demonstrated that altering this specific substitution pattern drastically impacts efficacy. Replacing the 4-methoxy group with a bulky, electron-withdrawing 4-trifluoromethoxy (-OCF3) group, or expanding to a 3,4,5-trimethoxy configuration, completely abolishes cytotoxic activity in certain tubulin-targeting series[2]. This proves that the precise steric volume and electronic nature of the single para-methoxy group are strictly required for optimal receptor fit.

Synthetic Methodologies and Mechanistic Pathways

The construction of 4-methoxyphenyl substituted pyridines typically relies on multicomponent cyclocondensation reactions or late-stage cross-coupling. A highly efficient and widely utilized method is the synthesis of cyanopyridines via chalcone intermediates[3].

In this pathway, a 4-methoxyacetophenone derivative is first condensed with an aromatic aldehyde to form an α,β-unsaturated ketone (chalcone)[3]. This chalcone is then subjected to a Michael addition with malononitrile, followed by an intramolecular cyclization facilitated by ammonium acetate, which serves as the nitrogen source for the newly formed pyridine ring[3][4].

Workflow of multicomponent cyanopyridine synthesis via Michael addition and cyclization.

Biological Applications and Quantitative Efficacy

Derivatives of this class have shown remarkable versatility across various therapeutic areas. The quantitative data below highlights their potency.

Anticancer Tubulin Inhibitors

N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been identified as potent synthetic tubulin inhibitors[2]. The transition from a secondary amine (Compound 1a) to a tertiary amine via N-methylation (Compound 3a) restricts the conformational rotation of the diarylamine bond, locking the molecule into a bioactive conformation that enhances cytotoxic activity against human tumor cell lines (GI50: 1.55–2.20 μM)[2]. Further modifications, such as introducing ester groups (COOMe/COOEt) at the R3 position of the pyridine ring, push the potency into the sub-micromolar range (0.19–1.81 μM)[2].

Metal Coordination Complexes

Pyridine derivatives of N4-methoxyphenyl-thiosemicarbazones act as powerful multidentate ligands for Copper(II) coordination[5]. Uncoordinated ligands exhibit high antiproliferative activity against HL-60 leukemia cells (IC50 ~0.01–0.06 µM)[5]. Upon coordination with Cu(II), the resulting complexes maintain extreme potency (IC50: 0.03 μM) while altering the toxicity profile[5]. Toxicity studies on Daphnia magna revealed that while the free ligands have low environmental toxicity, the metal complexes exhibit higher toxicity (LC50: 0.5–13 µM), indicating that the metal center drives aggressive intracellular reactive oxygen species (ROS) generation[5].

Quantitative Data Summary

| Compound / Scaffold | Structural Features | Primary Target | Efficacy / Yield | Ref |

| Compound 1a | 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine | Human Tumor Cell Lines | GI50: 2.40–13.5 μM | [2] |

| Compound 3a | N-methyl tertiary amine derivative of 1a | Human Tumor Cell Lines | GI50: 1.55–2.20 μM | [2] |

| Ester Derivatives (7b, 8c) | Pyridine R3 = COOMe / COOEt | Tubulin Colchicine Site | GI50: 0.19–1.81 μM | [2] |

| HL1-Cu(II) Complex | N4-methoxyphenyl-thiosemicarbazone + Cu(II) | HL-60 Leukemia Cells | IC50: 0.03 μM | [5] |

| Cyanopyridines (5a-i) | 6-(2,5-dichlorothiophen-3-yl)-2-methoxy | Chemical Intermediates | Yield: ~57% | [4] |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol A: Synthesis of 2-Amino-3-cyano-6-(4-methoxyphenyl)pyridines[3][4]

Objective: Construct the cyanopyridine core via a multicomponent reaction.

-

Chalcone Formation: React 3,5-dibromo-4-methoxyacetophenone (1.0 eq) with an aromatic aldehyde (1.0 eq) in ethanol[3]. Add a catalytic amount of alcoholic KOH and stir at room temperature.

-

Causality: KOH deprotonates the acetophenone to form a reactive enolate. The subsequent nucleophilic attack on the aldehyde and ensuing dehydration is entropically driven, yielding the thermodynamically stable α,β-unsaturated system (chalcone).

-

Validation Check: Monitor via TLC (Hexane:EtOAc 8:2). The product will exhibit intense UV fluorescence at 254 nm due to the highly extended conjugated π-system.

-

-

Cyclocondensation: Dissolve the isolated chalcone in ethanol. Add malononitrile (1.0 eq) and ammonium acetate (excess, ~5.0 eq)[3]. Reflux for 4-6 hours.

-

Causality: Malononitrile acts as a Michael donor, attacking the β-carbon of the chalcone. Ammonium acetate is critical; it not only provides the nitrogen atom required for pyridine ring closure but also acts as a mild buffer, preventing the degradation of the base-sensitive malononitrile.

-

Validation Check: Conduct 1H-NMR on the crude solid. The complete disappearance of the vinylic doublets (typically seen at J = ~15-16 Hz in the chalcone) and the emergence of a broad singlet at ~6.5-7.0 ppm (integrating for 2H) confirms the successful formation of the primary amine (-NH2) on the aromatized pyridine ring.

-

Protocol B: Synthesis of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines[2]

Objective: Synthesize tertiary diarylamines to lock the bioactive conformation for tubulin inhibition.

-

Nucleophilic Aromatic Substitution (SNAr): React 2,6-dichloro-3-nitropyridine with 4-methoxyaniline in DMF using K2CO3 as a base[2].

-

Causality: The strongly electron-withdrawing nitro group at the 3-position activates the adjacent 2-chloro position for SNAr by stabilizing the anionic Meisenheimer intermediate. The 4-methoxy group on the aniline enhances its nucleophilicity, ensuring regioselective attack at the 2-position rather than the 6-position.

-

-

N-Alkylation: Treat the resulting secondary amine with Sodium Hydride (NaH) in anhydrous THF at 0°C, followed by the dropwise addition of methyl iodide[2].

-

Causality: NaH irreversibly deprotonates the sterically hindered diarylamine to form a highly reactive amide nucleophile. Strictly anhydrous THF is required because moisture will react with NaH to form NaOH—a base too weak to deprotonate the diarylamine, but nucleophilic enough to hydrolyze the methyl iodide, ruining the yield.

-

Validation Check: Utilize LC-MS rather than TLC. The polarity difference between the secondary and tertiary amine can be negligible, making TLC ambiguous. LC-MS will provide an unambiguous +14 Da mass shift, confirming successful methylation.

-

References

- Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)

- CAS 5958-02-1: Pyridine,3-(4-methoxyphenyl)-. cymitquimica.com.

- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. nih.gov.

- Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. mdpi.com.

- Synthesis and antimicrobial activity of some new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis. scispace.com.

Sources

- 1. CAS 5958-02-1: Pyridine,3-(4-methoxyphenyl)- | CymitQuimica [cymitquimica.com]

- 2. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

solubility of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine in DMSO

An In-depth Technical Guide to the Solubility of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine in DMSO

Abstract

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from initial screening to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a pivotal factor governing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[1][5] In the early stages of drug discovery, compounds are often screened in high-throughput assays, where they are typically dissolved in DMSO to create stock solutions.[4] Therefore, understanding the solubility of a test compound in DMSO is not merely a preliminary step but a critical data point that informs assay design, data interpretation, and the subsequent stages of lead optimization.[2][6]

This guide will focus on 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine, a heterocyclic compound with potential applications in medicinal chemistry. We will explore its solubility in DMSO from both a theoretical and practical standpoint, providing a robust framework for its characterization.

Compound and Solvent Profile

A thorough understanding of the solute and solvent is paramount to comprehending their interactions and, consequently, the compound's solubility.

The Solute: 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine

-

Structure:

Caption: Chemical structure of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine.

-

Physicochemical Properties (Predicted): While experimental data for this specific molecule is scarce, its structure suggests it is a relatively nonpolar, aromatic compound. The presence of the bromine atom and the methoxy group will influence its polarity and potential for intermolecular interactions. The pyridine ring provides a basic nitrogen atom capable of hydrogen bonding.

-

Reactivity: The pyridine ring can be functionalized, and its reactivity is influenced by its substituents.[7]

The Solvent: Dimethyl Sulfoxide (DMSO)

-

Structure:

-

Properties: DMSO is a highly polar, aprotic solvent with an exceptional ability to dissolve a wide range of both polar and nonpolar compounds. [3][8]This "universal solvent" characteristic makes it invaluable in drug discovery. [8]Key properties are summarized in the table below.

| Property | Value | Reference |

| Molar Mass | 78.13 g/mol | [3] |

| Density | 1.1004 g/cm³ | [3] |

| Boiling Point | 189 °C | [3] |

| Melting Point | 19 °C | [3] |

| Miscibility | Miscible with water and a wide range of organic solvents | [3] |

-

Considerations in Experimental Settings:

-

Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can significantly impact the solubility of a compound and can lead to its precipitation from solution. Therefore, it is crucial to use anhydrous DMSO and to minimize its exposure to air.

-

Cellular Effects: While widely used, DMSO can exhibit cytotoxic effects at higher concentrations. [9]It is standard practice to maintain the final concentration of DMSO in cell-based assays below 1%, and often below 0.5%, to minimize these effects. This necessitates the preparation of highly concentrated stock solutions, further underscoring the importance of high solubility in DMSO.

-

Determining the Solubility of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine in DMSO: A Practical Guide

Given the absence of published solubility data, this section provides a detailed, step-by-step protocol for determining the thermodynamic equilibrium . Thermodynamic solubility refers to the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure. [10]

Experimental Principle: The Shake-Flask Method

The "shake-flask" method is a widely accepted and recommended technique for determining equilibrium solubility. [11][12]The principle involves adding an excess amount of the solid compound to the solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved compound in the saturated solution is measured. [11][13]

Materials and Equipment

-

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Appropriate vials and centrifuge tubes

-

Syringe filters (e.g., 0.22 µm)

Experimental Workflow

The overall workflow for determining the thermodynamic solubility is depicted below:

Caption: Workflow for determining thermodynamic solubility.

Detailed Step-by-Step Protocol

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 5-10 mg of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine into a suitable vial.

-

Add a defined volume of anhydrous DMSO (e.g., 500 µL).

-

Vortex the mixture vigorously for 1-2 minutes. A visual inspection should confirm the presence of undissolved solid material. The presence of excess solid is crucial for ensuring that equilibrium is reached. [14]

-

-

Equilibration:

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure the dissolution process is complete. [13]The attainment of equilibrium should be confirmed by measuring the concentration at different time points (e.g., 24h and 48h) until the values are consistent. [15]

-

-

Separation of the Saturated Solution:

-

After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant using a micropipette, being cautious not to disturb the solid pellet.

-

For enhanced accuracy, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

-

Quantification of the Dissolved Compound:

-

Prepare a series of accurate dilutions of the clear, saturated DMSO solution.

-

Quantify the concentration of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Using the concentration determined from the analytical measurement and the dilution factor, calculate the original concentration of the compound in the undissolved, saturated DMSO solution. This value represents the thermodynamic solubility of the compound in DMSO at the specified temperature. The solubility should be reported in appropriate units, such as mg/mL or mM. [12]

-

Kinetic vs. Thermodynamic Solubility: A Key Distinction

In the context of drug discovery, it is important to distinguish between thermodynamic and kinetic solubility. [10]

-

Thermodynamic Solubility: As determined by the protocol above, this is the true equilibrium solubility. It is a fundamental property of the compound in a given solvent system. [10]* Kinetic Solubility: This is often measured in high-throughput screening settings. It involves dissolving the compound in DMSO and then diluting this stock solution into an aqueous buffer. [1][2]The concentration at which the compound precipitates is its kinetic solubility. This value is generally higher than the thermodynamic solubility but can be influenced by factors such as the rate of dilution and the incubation time. [16]

Conclusion and Recommendations

A thorough understanding and accurate measurement of the are essential for its effective use in drug discovery research. While pre-existing data is not available, the detailed protocol provided in this guide offers a robust and reliable method for its determination.

Key Recommendations:

-

Purity of Materials: Ensure that the 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine is of high purity and that the DMSO is anhydrous to obtain accurate and reproducible results. [13]* Equilibrium Attainment: The establishment of true equilibrium is critical for thermodynamic solubility measurements. It is advisable to confirm this by taking measurements at multiple time points. [15]* Temperature Control: Solubility is temperature-dependent. Therefore, precise temperature control throughout the experiment is crucial. [13]* Thorough Documentation: All experimental parameters, including temperature, agitation speed, equilibration time, and the analytical method used, should be meticulously documented to ensure the reproducibility of the results. [15][17] By following the principles and protocols outlined in this guide, researchers can confidently determine the , enabling them to design more effective experiments and make more informed decisions in their drug discovery endeavors.

References

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

NETZSCH. Determining the Ideal Solubility of Drug Candidates by Means of DSC. [Link]

-

Thermodynamics Research Center. Guidelines for Reporting Solubility Data. [Link]

-

AntBio. Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

-

Biorelevant.com. Describes equilibrium solubility of a drug substance. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

American Chemical Society. Dimethyl sulfoxide. [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

World Health Organization. Annex 4. [Link]

-

ResearchGate. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

-

MDPI. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

-

ResearchGate. In situ DMSO hydration measurements of HTS compound libraries. [Link]

-

PMC. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. [Link]

-

PubMed. In situ DMSO hydration measurements of HTS compound libraries. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine | 885681-79-8 | Benchchem [benchchem.com]

- 8. antbioinc.com [antbioinc.com]

- 9. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. biorelevant.com [biorelevant.com]

- 12. who.int [who.int]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Guidelines for Reporting Solubility Data [trc.nist.gov]

An In-depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The polysubstituted pyridine scaffold is a privileged motif in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive retrosynthetic analysis for the synthesis of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine, a representative polysubstituted pyridine derivative. We will dissect the molecule to propose logical synthetic routes, with a primary focus on a robust and field-proven strategy centered around a late-stage Suzuki-Miyaura cross-coupling. This approach offers high convergence and predictability. We will provide detailed, step-by-step protocols for the synthesis of a key dihalogenated intermediate and its subsequent cross-coupling. Furthermore, an alternative strategy based on pyridine ring formation will be discussed to offer a broader synthetic perspective. This document is designed to serve as a practical and authoritative resource, grounded in established chemical principles and supported by comprehensive references.

Introduction: The Logic of Retrosynthesis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, readily available precursor structures, known as synthons or synthetic equivalents. This process helps to identify reliable reaction pathways for the forward synthesis. For a molecule like 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine, the key is to identify the most strategic bond disconnections that lead to high-yielding and selective forward reactions.

Part 1: Primary Retrosynthetic Strategy: C-C Bond Disconnection

The most logical and strategically sound disconnection for the target molecule is the carbon-carbon bond between the pyridine C5-position and the 4-methoxyphenyl ring. This disconnection is ideally suited for a transition-metal-catalyzed cross-coupling reaction.

Figure 2 : The proposed three-step forward synthesis pathway.

Step 1: Synthesis of 3-Amino-5-bromo-4-methylpyridine

The first step involves the regioselective bromination of 3-amino-4-methylpyridine at the C5 position. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. In this case, the C5 position is para to the amino group and is sterically accessible.

Experimental Protocol: Bromination

-

Setup: To a stirred solution of 3-amino-4-methylpyridine (1.0 eq) in acetonitrile, cool the reaction vessel to 0-5 °C using an ice bath.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-amino-5-bromo-4-methylpyridine.

Step 2: Synthesis of 3-Bromo-5-iodo-4-methylpyridine

With the brominated intermediate in hand, the amino group is converted to an iodo group via the Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate. [3][4] Experimental Protocol: Sandmeyer Iodination

-

Diazotization: Suspend 3-amino-5-bromo-4-methylpyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas will be observed.

-

Reaction: Heat the mixture to 60-80 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Workup: Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with sodium thiosulfate solution to remove residual iodine, then with brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. The resulting crude 3-bromo-5-iodo-4-methylpyridine can be purified by column chromatography.

Step 3: Suzuki-Miyaura Cross-Coupling

This is the final and key bond-forming step. The palladium catalyst selectively activates the more labile C-I bond for cross-coupling with (4-methoxyphenyl)boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: In a reaction vessel, combine 3-bromo-5-iodo-4-methylpyridine (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Solvent and Degassing: Add a mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) under an inert atmosphere for 6-12 hours, monitoring by TLC.

-

Workup: After cooling, dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine, can be isolated in high purity after column chromatography.

Part 3: Alternative Retrosynthetic Strategy: Pyridine Ring Formation

An alternative, though often more complex, approach is to construct the pyridine ring itself with the required substitution pattern. Methods like the Kröhnke or Bohlmann-Rahtz pyridine syntheses are powerful tools for this purpose. [1][5][6] For instance, a Kröhnke-type synthesis could be envisioned. [7][8]This disconnection involves breaking the pyridine ring into fragments that can be reassembled.

Figure 3 : Conceptual disconnection for a Kröhnke-type pyridine synthesis.

This approach offers a high degree of flexibility in introducing substituents but often requires more extensive optimization of reaction conditions and may involve the synthesis of complex, non-commercial starting materials. The cross-coupling strategy generally provides a more direct and reliable route for this specific target molecule.

Data Summary

The following table summarizes the proposed synthetic sequence. Yields are estimates based on literature precedents for similar transformations and may vary.

| Step | Reaction | Key Reagents | Product | Expected Yield |

| 1 | Electrophilic Bromination | 3-Amino-4-methylpyridine, NBS | 3-Amino-5-bromo-4-methylpyridine | 80-90% |

| 2 | Sandmeyer Reaction | 3-Amino-5-bromo-4-methylpyridine, NaNO₂, KI | 3-Bromo-5-iodo-4-methylpyridine | 65-75% |

| 3 | Suzuki-Miyaura Coupling | 3-Bromo-5-iodo-4-methylpyridine, (4-methoxyphenyl)boronic acid, Pd(PPh₃)₄ | Target Molecule | 75-85% |

Conclusion

The retrosynthetic analysis of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine strongly indicates that a strategy based on a late-stage, selective Suzuki-Miyaura cross-coupling is the most efficient and reliable synthetic route. This pathway leverages the differential reactivity of C-I and C-Br bonds to achieve high selectivity and relies on well-established, high-yielding reactions like bromination and the Sandmeyer reaction to construct the key dihalopyridine intermediate. This in-depth guide provides the strategic framework and detailed protocols necessary for researchers to successfully synthesize this and related polysubstituted pyridine targets.

References

-

Bohlmann-Rahtz Pyridine Synthesis Overview . Scribd. Available at: [Link]

-

Bohlmann-Rahtz Pyridine Synthesis . Organic Chemistry Portal. Available at: [Link]

-

Kröhnke pyridine synthesis . Wikipedia. Available at: [Link]

-

Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review . Journal of Pharmaceutical Research International. Available at: [Link]

-

Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes . MDPI. Available at: [Link]

-

The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes . PMC. Available at: [Link]

-

A convenient and scalable method for preparation of 2,5-dibromopyridine . Heterocyclic Letters. Available at: [Link]

-

Sandmeyer reaction . Wikipedia. Available at: [Link]

-

Sandmeyer reaction . LS College. Available at: [Link]

-

Sandmeyer Reaction . Organic Chemistry Portal. Available at: [Link]

-

Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates . ChemRxiv. Available at: [Link]

- Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. ijpsonline.com [ijpsonline.com]

Strategic Sourcing, Quality Validation, and Synthetic Applications of CAS 885681-79-8

Executive Summary

CAS 885681-79-8, chemically identified as 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (Molecular Formula: C13H12BrNO, MW: 278.14 g/mol ), is a highly specialized heterocyclic building block[1]. Featuring a halogenated pyridine core flanked by a sterically demanding methyl group and an electron-donating 4-methoxyphenyl moiety, it serves as a critical intermediate in the design of advanced pharmaceuticals and agrochemicals. This technical guide provides an authoritative framework for the commercial procurement, analytical validation, and synthetic deployment of research-grade CAS 885681-79-8.

Commercial Landscape: Sourcing and Pricing

Procuring high-purity research-grade (≥95% to ≥98%) CAS 885681-79-8 requires navigating various custom synthesis and catalog suppliers. Pricing is highly dependent on the scale of synthesis and the required purity threshold. Because the compound contains a halogenated pyridine motif, certain shipments may incur Hazardous Material (HazMat) fees depending on the jurisdiction and shipping method (2)[2].

Quantitative Supplier Data

Table 1: Representative Suppliers and Estimated Pricing for CAS 885681-79-8

| Supplier | Catalog No. | Purity | Quantity | Estimated Price (USD) | Procurement Notes |

| ChemScene | CS-0193580 | ≥98% | Custom | Inquire | HazMat fees ( |

| BenchChem | B6334608 | ≥95% | Custom | Inquire | Suitable for general research applications[3]. |

| Alchimica | R01K7MI | Research | 1 g | ~$1,600 | High-cost, low-volume European distribution[4]. |

| Alchimica | R01K7MI | Research | 5 g | ~$4,700 | Bulk discount applied for scale-up[4]. |

(Note: Prices are approximate and subject to change based on supply chain dynamics and regional distribution networks.)

Quality Control & Analytical Validation Protocol

Before deploying CAS 885681-79-8 in complex multi-step syntheses, rigorous analytical validation is mandatory. Commercial batches may contain trace impurities such as debrominated byproducts, unreacted 4-methoxyphenylboronic acid from upstream synthesis, or regioisomers (3)[3].

Causality of Analytical Choices

-

HPLC-UV (254 nm): The conjugated biaryl system (pyridine and 4-methoxyphenyl rings) exhibits strong UV absorbance. A wavelength of 254 nm ensures high sensitivity for detecting structurally related aromatic impurities.

-

1H NMR Spectroscopy: The methyl group at C4 is diagnostic, typically appearing as a sharp singlet in the upfield region (δ 2.2-2.6 ppm)[3]. The 4-methoxyphenyl group will display a characteristic AA'BB' splitting pattern (doublets around δ 6.9-7.2 ppm and δ 7.3-7.6 ppm)[3]. The pyridine protons at C2 and C6 will appear as distinct downfield singlets (δ 8.0-8.5 ppm) due to the deshielding effect of the nitrogen atom[3]. This confirms the regiochemistry of the core.

Step-by-Step Validation Methodology

-

Sample Preparation: Dissolve 5 mg of the compound in 1 mL of HPLC-grade Acetonitrile for chromatographic analysis, and 10 mg in 0.6 mL of CDCl3 for NMR spectroscopy.

-

Chromatographic Profiling: Inject 10 µL into a C18 reverse-phase HPLC column. Run a gradient of 10-90% Acetonitrile/Water (with 0.1% TFA) over 15 minutes. Integrate the peak area at 254 nm to confirm ≥98% purity.

-

Structural Elucidation: Acquire 1H and 13C NMR spectra. Verify the presence of the C4-methyl singlet, the methoxy singlet (~δ 3.8 ppm), and the correct integration of the 6 aromatic protons.

-

Mass Spectrometry: Perform ESI-HRMS. The exact mass is 277.01023 g/mol [5]. Look for the characteristic 1:1 isotopic doublet ([M+H]+ at m/z 278.01 and 280.01) indicative of a single bromine atom.

Fig 1. Sequential quality control and analytical validation workflow for CAS 885681-79-8.

Synthetic Utility: The Suzuki-Miyaura Cross-Coupling

The primary synthetic value of CAS 885681-79-8 lies in the C3-bromide, which serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions[5]. Aryl bromides are highly efficient substrates in Suzuki-Miyaura couplings, often outperforming aryl iodides at lower temperatures due to reduced phosphine inhibition in classical Pd/PPh3 catalyst systems (6)[6].

Causality of Experimental Design

The steric hindrance imposed by the adjacent C4-methyl group necessitates a highly active palladium catalyst with a large bite-angle ligand, such as Pd(dppf)Cl2 or Pd2(dba)3 with specialized phosphines[6]. A biphasic solvent system (e.g., Dioxane/H2O) is employed to dissolve both the organic substrates and the inorganic base (e.g., K2CO3 or KF) required to facilitate the transmetalation step of the boronic acid (7)[7].

Fig 2. Palladium-catalyzed cross-coupling workflow utilizing the C3-bromide core.

Step-by-Step Methodology: Representative Suzuki-Miyaura Coupling

-

Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add CAS 885681-79-8 (1.0 equiv, 0.5 mmol), an arylboronic acid (1.5 equiv, 0.75 mmol), and K2CO3 (3.0 equiv, 1.5 mmol).

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%) to the solid mixture.

-

Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 5 mL) into the vessel.

-

Reaction Execution: Seal the tube and heat the biphasic mixture to 90 °C with vigorous stirring for 12-18 hours. The elevated temperature is critical to overcome the steric bulk of the C4-methyl group during the oxidative addition and transmetalation phases.

-

Workup & Purification: Cool the reaction to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the advanced heterocyclic intermediate.

References

-

Alchimica. "3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (1 x 1 g)." Alchimica Catalog. Available at: [Link]

-

Organometallics (ACS Publications). "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures." Organometallics. Available at: [Link]

-

National Institutes of Health (NIH). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." PMC. Available at:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine | 885681-79-8 | Benchchem [benchchem.com]

- 4. 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 5. 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine | 885681-79-8 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Regioisomeric Divergence: 3-Bromo-5-methoxyphenyl vs. 3-Bromo-4-methoxyphenyl Pyridines in Drug Design

The following technical guide analyzes the structural, electronic, and pharmacological distinctions between 3-bromo-5-methoxyphenyl and 3-bromo-4-methoxyphenyl moieties when incorporated into pyridine scaffolds.

Executive Summary

In medicinal chemistry, the regioisomerism of aryl substituents on pyridine scaffolds dictates potency, metabolic stability, and physicochemical properties. The 3-bromo-5-methoxyphenyl (3,5-isomer) and 3-bromo-4-methoxyphenyl (3,4-isomer) motifs represent two distinct pharmacophores:

-

The 3,5-Isomer (Meta/Meta): Acts as a metabolic stabilizer and conformational anchor. It lacks resonance donation into the pyridine core, maintaining a lower electron density profile.

-

The 3,4-Isomer (Meta/Para): Functions as a potent hydrogen-bond acceptor with significant electronic donation (resonance) from the para-methoxy group. However, it introduces a metabolic "soft spot" susceptible to O-demethylation.

This guide details the decision-making framework for selecting between these isomers during Lead Optimization.

Structural & Electronic Landscape

The core difference lies in the position of the methoxy (-OMe) group relative to the pyridine attachment point (C1 of the phenyl ring) and the bromine atom.

Electronic Effects (Hammett Analysis)

The electronic influence on the central pyridine ring is governed by the summation of Inductive (

| Feature | 3-Bromo-5-methoxyphenyl (Isomer A) | 3-Bromo-4-methoxyphenyl (Isomer B) |

| Substitution Pattern | Meta / Meta (relative to pyridine) | Meta / Para (relative to pyridine) |

| Methoxy Effect | Inductive Withdrawal (-I) only. No resonance overlap with C1. | Resonance Donation (+R) into C1 and Pyridine. |

| Bromine Effect | Inductive Withdrawal (-I).[1] | Inductive Withdrawal (-I).[1] |

| Net Electronic Impact | Electron Deficient: The phenyl ring pulls electron density from the pyridine (weakly). | Electron Rich: The para-OMe pushes electron density into the pyridine system. |

| Dipole Vector | Symmetrical vectors cancel partially; lower net dipole. | Additive vectors; higher net dipole moment. |

Conformational Dynamics (The Ortho-Effect)

-

3,4-Isomer: The bromine at C3 is ortho to the methoxy at C4. This steric crowding forces the methoxy group to twist out of coplanarity with the phenyl ring. This "locked" conformation can be critical for binding pockets that require a specific dihedral angle.

-

3,5-Isomer: The bromine (C3) and methoxy (C5) are separated by a proton (C4). There is no ortho-clash between substituents. The methoxy group retains free rotation, resulting in a higher entropic penalty upon binding unless the pocket is flexible.

Pharmacological Implications (SAR)

Binding Interactions

-

3,4-Isomer (The H-Bond Acceptor): The para-methoxy oxygen is more basic due to resonance. It serves as a strong Hydrogen Bond Acceptor (HBA) for backbone amides in the target protein.

-

3,5-Isomer (The Hydrophobic Filler): The meta-methoxy is less basic. This isomer is typically used to fill hydrophobic pockets (Lipophilic Efficiency driver) rather than strictly for polar interactions.

Metabolic Stability (ADME)

This is the most critical differentiator in drug development.

-

Metabolic Soft Spot (3,4-Isomer): Para-methoxy groups are classic substrates for CYP2D6 and CYP3A4 mediated O-demethylation. The resulting phenol is rapidly glucuronidated and cleared.

-

Mitigation: Replacing the 4-OMe with a 4-OCF

or moving to the 3,5-isomer.

-

-

Metabolic Shield (3,5-Isomer): Meta-substituents are significantly more stable. The 3,5-substitution pattern blocks the primary sites of metabolism, extending the half-life (

) of the molecule.

Visualization of Decision Logic

The following diagram illustrates the decision tree for selecting between these two isomers based on SAR requirements.

Caption: SAR Decision Tree for selecting regioisomers based on binding mode vs. metabolic risk.

Synthetic Protocols

Both isomers are synthesized via Suzuki-Miyaura Cross-Coupling . The choice of boronic acid determines the isomer.

General Suzuki Coupling Protocol

Objective: Coupling of 3-bromo-X-methoxyphenylboronic acid with a halopyridine.

Reagents:

-

Aryl Boronic Acid (1.2 eq)

-

Halopyridine (1.0 eq)

-

Catalyst: Pd(dppf)Cl

·CH -

Base: K

CO -

Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology:

-

Inertion: Charge a microwave vial or round-bottom flask with the Halopyridine (1.0 mmol), Boronic Acid (1.2 mmol), and Pd catalyst (0.05 mmol). Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane (4 mL) and 2M K

CO -

Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

-

Note: The 3,4-isomer boronic acid is more electron-rich and typically reacts faster than the 3,5-isomer.

-

-

Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash organic layer with brine, dry over Na

SO -

Purification: Flash column chromatography (Hexane/EtOAc gradient).